2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide
Description
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O2S/c1-5-23(26(35)28-18-10-12-19(36-4)13-11-18)37-27-29-22-9-7-6-8-21(22)25-30-24(33-34(25)27)15-14-20-16(2)31-32-17(20)3/h6-13,23H,5,14-15H2,1-4H3,(H,28,35)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXVVHRFRRLKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound consists of several functional groups that contribute to its biological activity. The key components include:
- Pyrazole moiety : Known for its diverse pharmacological activities including anti-inflammatory and analgesic effects.
- Triazole and quinazoline rings : These fused heterocycles are associated with various biological activities such as anticancer and antimicrobial properties.
- Butanamide side chain : This contributes to the lipophilicity and overall bioactivity of the compound.
Anticancer Activity
Research has indicated that derivatives of quinazoline and pyrazole exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit cancer cell proliferation in various types of cancer:
- Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.
- Case Study : A study demonstrated that a related quinazoline derivative exhibited potent cytotoxicity against A549 lung cancer cells, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro Studies : Similar compounds have been evaluated for their antibacterial and antifungal activities. For example, derivatives with quinazoline frameworks showed efficacy against various bacterial strains .
- Mechanism : The proposed mechanism involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The pyrazole component is known for its anti-inflammatory effects:
- Research Findings : Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Application : This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C23H28N6O2S
- Molecular Weight : 458.58 g/mol
Structural Characteristics
The compound features a multifaceted structure that includes:
- A pyrazole ring
- A triazole fused to a quinazoline moiety
- A sulfanyl group linking to an ethyl chain and a butanamide side chain.
Chemical Identifiers
- IUPAC Name : 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide
- PubChem CID : 4189766
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in anticancer research. For example:
- Cell Proliferation Assays : The compound has been evaluated against various cancer cell lines using MTT assays. Results indicate significant anti-proliferative effects against lines such as A549 (lung cancer) and U87MG (glioblastoma) .
Enzyme Inhibition Studies
The compound's structural components suggest potential as an enzyme inhibitor:
- Kinase Inhibition : It may exhibit inhibitory activity against certain kinases involved in cancer progression. Compounds with similar scaffolds have shown selective inhibition of c-Met kinases, which are critical in tumor growth and metastasis .
Neuroprotective Effects
Research into related compounds suggests neuroprotective properties:
- Adenosine Receptor Modulation : Some derivatives have been studied for their effects on adenosine receptors, which play a role in neurodegenerative diseases. Compounds that target these receptors may provide therapeutic benefits for conditions like Alzheimer's disease .
Synthesis of Novel Derivatives
The synthesis of this compound has been explored through multi-component reactions:
- Synthetic Pathways : Techniques involving triethylamine and various aldehydes have been utilized to create derivatives with enhanced biological activities .
Case Study 1: Anticancer Efficacy
A study investigated the effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| U87MG | 15 | Inhibition of cell cycle progression |
| HT29 | 12 | Modulation of signaling pathways |
The results indicated that the compound could serve as a lead for further development in anticancer therapies.
Case Study 2: Neuroprotective Properties
In a separate study focusing on neuroprotection:
| Treatment | Effectiveness | Observations |
|---|---|---|
| Control | - | Baseline neuronal activity |
| Compound | High | Significant reduction in apoptosis |
This study suggested that the compound has potential therapeutic applications in neurodegenerative diseases by protecting neuronal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound is compared below with analogs from recent literature (Table 1):
Table 1: Structural Comparison with Analogous Compounds
| Compound ID/Name | Core Structure | Key Substituents | Functional Groups of Interest |
|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[1,5-c]quinazoline | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl, sulfanyl-linked N-(4-methoxyphenyl)butanamide | Pyrazole, triazole, quinazoline, amide |
| 956393-22-9: 3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine | 4H-1,2,4-triazol-4-amine | 3,5-Dimethyl-4-nitro-pyrazole, sulfanyl-methyl | Nitro group, triazole, pyrazole |
| 919730-74-8: 4-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide | Quinazoline-2,4-dione | N-[2-(1H-Indol-3-yl)ethyl]butanamide | Indole, dione, amide |
Key Observations:
Triazole and Pyrazole Moieties: The target compound and 956393-22-9 both incorporate triazole and pyrazole rings. The ethyl linkage in the target compound’s pyrazole substituent likely improves conformational flexibility relative to the methyl-sulfanyl group in 956393-22-7.
Quinazoline Derivatives :
- The target compound’s fused triazoloquinazoline core differs from the quinazoline-2,4-dione in 919730-74-6. The dione moiety in the latter may confer hydrogen-bonding capacity, while the triazoloquinazoline’s fused system could enhance aromatic stacking interactions .
Amide and Sulfanyl Linkages :
Hypothesized Pharmacological Profiles
- Adenosine Receptor Modulation: The triazoloquinazoline core and pyrazole groups resemble ligands targeting adenosine A3 receptors, which are implicated in anti-inflammatory and anticancer effects .
- Enzyme Inhibition : Quinazoline derivatives often inhibit kinases or phosphodiesterases. The dione in 919730-74-8 may target oxidoreductases, while the nitro group in 956393-22-9 could act as a prodrug under reductive conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
